

# An In-depth Technical Guide to the Synthesis and Chemical Structure of Metopramine

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## Compound of Interest

Compound Name: Metopramine

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## Abstract

**Metopramine** is a tricyclic antidepressant belonging to the dibenzazepine class of compounds. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis pathway. The document outlines the core chemical properties, presents a step-by-step synthesis methodology derived from foundational patents, and includes a visual representation of the synthetic route. This guide is intended to serve as a key resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

**Metopramine** is chemically designated as 10,11-dihydro-5-methyl-10-(methylamino)-5H-dibenz[b,f]azepine. It is a racemic mixture with the following key identifiers and properties:

Property	Value
IUPAC Name	(rac)-10,11-dihydro-N,5-dimethyl-5H-dibenz[b,f]azepin-10-amine[1]
CAS Number	21730-16-5[1][2]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> [1][2]
Molar Mass	238.33 g/mol [1][2]
Appearance	Crystalline solid (for hydrochloride salt)[2]
Melting Point	238-240 °C (for hydrochloride salt)[2]

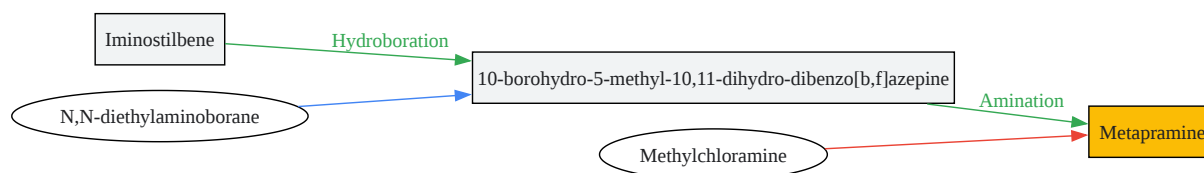
Chemical Structure:

 Chemical structure of Metapramine

Caption: The chemical structure of **Metapramine**, featuring a dibenz[b,f]azepine core.

## Synthesis Pathway

The primary synthesis of **Metapramine**, as outlined in the patent literature, involves a two-step process starting from iminostilbene. The pathway is characterized by a hydroboration reaction followed by amination.[1]



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Caption: Synthesis pathway of **Metapramine**.

## Experimental Protocols

While the seminal patent (US Patent 3,622,565) provides the conceptual framework for the synthesis of **Metapramine**, detailed experimental procedures with specific reactant quantities, reaction conditions, and yields are not publicly available in replicated, peer-reviewed literature. The following represents a generalized protocol based on the patented synthesis route and common organic chemistry practices for similar transformations.

#### Step 1: Synthesis of 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine

- **Reaction Setup:** A solution of iminostilbene in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** N,N-diethylaminoborane is added dropwise to the solution at a controlled temperature, typically at room temperature or slightly below to manage any exothermic reaction.
- **Reaction Conditions:** The reaction mixture is stirred for a period sufficient to ensure complete hydroboration. The progress of the reaction would ideally be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Isolation:** Upon completion, the reaction is quenched, and the intermediate product, 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine, is isolated. The specific work-up procedure would involve solvent removal and purification, potentially through crystallization or chromatography.

#### Step 2: Synthesis of **Metapramine**

- **Reaction Setup:** The isolated intermediate from Step 1 is dissolved in a suitable solvent in a reaction vessel.
- **Reagent Addition:** Methylchloramine is introduced to the reaction mixture. This step is critical for the introduction of the methylamino group at the 10-position of the dibenzazepine ring.
- **Reaction Conditions:** The reaction is allowed to proceed, likely with stirring, for a set duration. The optimal temperature and reaction time would be determined empirically.

- **Work-up and Isolation:** Following the completion of the amination reaction, the crude **Metapramine** is isolated. This would typically involve an aqueous work-up to remove any inorganic byproducts, followed by extraction of the product into an organic solvent.
- **Purification:** The crude product is then purified to the desired level of purity. This can be achieved through techniques such as column chromatography or recrystallization. For pharmaceutical use, the free base would likely be converted to a stable salt, such as **Metapramine** hydrochloride, by treatment with hydrochloric acid.

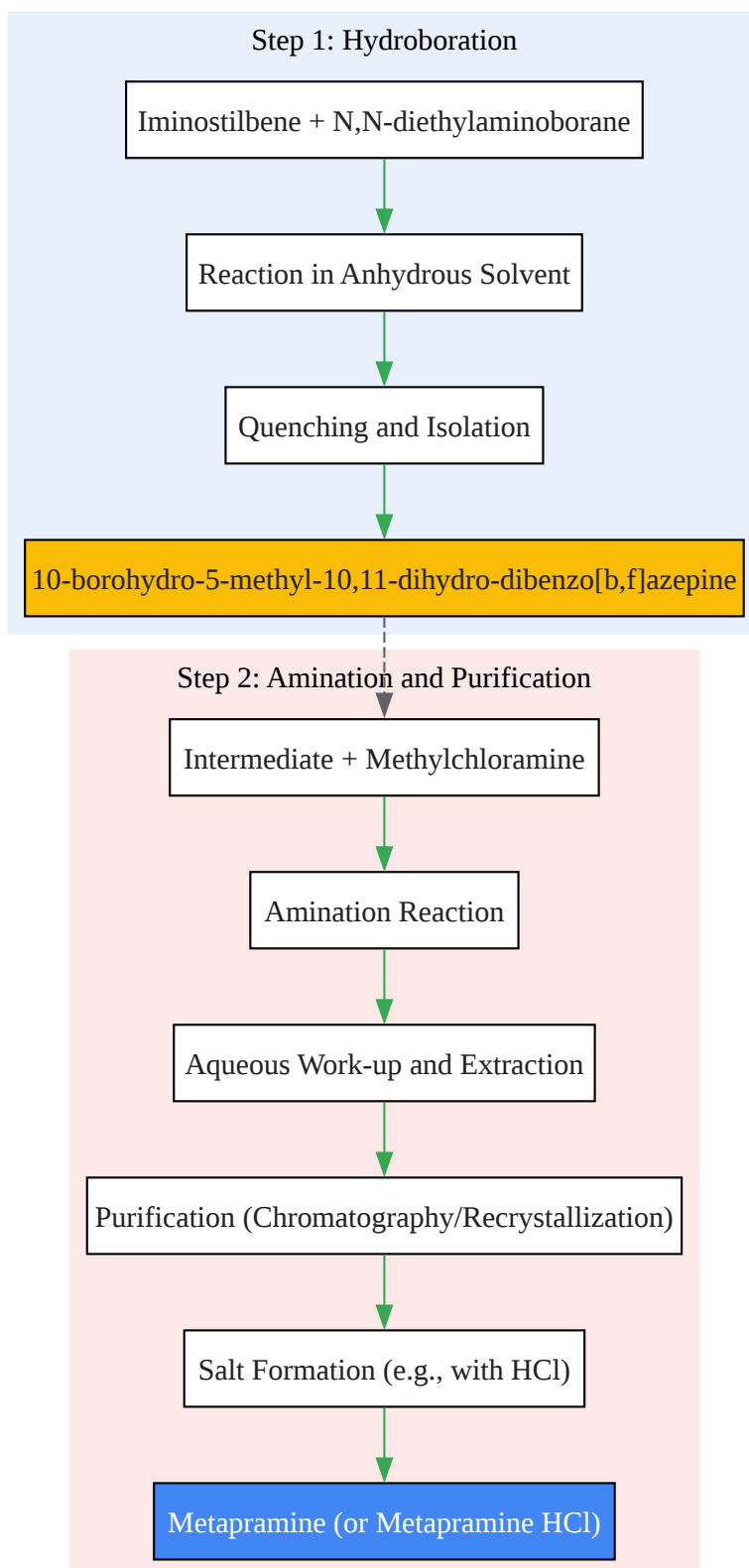
## Quantitative Data

Detailed quantitative data from the synthesis of **Metapramine**, such as percentage yields for each step and comprehensive spectral data, are not extensively reported in publicly accessible scientific literature. The following table summarizes the available physical properties.

Compound	Molecular Formula	Molar Mass ( g/mol )	Melting Point (°C)
Metapramine	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub>	238.33	-
Metapramine HCl	C <sub>16</sub> H <sub>19</sub> ClN <sub>2</sub>	274.79	238-240[2]

## Mandatory Visualizations

The logical workflow for the synthesis of **Metapramine** is depicted below, illustrating the progression from starting materials to the final product.



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Caption: Experimental workflow for the synthesis of **Metopramine**.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of **Metapramine**. While the fundamental synthetic pathway is established in the patent literature, a notable gap exists in publicly available, detailed experimental protocols and comprehensive analytical data. Further research and publication in this area would be beneficial to the scientific community, particularly for those involved in the synthesis of dibenzazepine derivatives and the development of novel antidepressant medications. The information presented herein serves as a foundational resource for understanding the chemistry of **Metapramine**.

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## References

- 1. Metapramine - Wikipedia [en.wikipedia.org]
- 2. Metapramine [drugfuture.com]
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